

molecular structure of 6-Chloro-2,4-dimethylnicotinonitrile

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Compound of Interest

Compound Name: 6-Chloro-2,4-dimethylnicotinonitrile

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An In-depth Technical Guide to the Molecular Structure of 6-Chloro-2,4-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,4-dimethylnicotinonitrile is a substituted pyridine derivative featuring a synthetically versatile nitrile group and a chlorine atom, functionalities that are of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential applications. We present a plausible synthetic route, detailed protocols for structural characterization, and an in-depth, predictive analysis of its spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established chemical principles and data from analogous structures, offering valuable insights for researchers utilizing this scaffold in drug discovery and materials science.

Introduction: The Significance of Substituted Nicotinonitriles

The nicotinonitrile scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The nitrile group is a versatile functional handle for chemical

elaboration and can act as a bioisostere for other functional groups or as a key hydrogen bond acceptor in ligand-protein interactions.[1] The introduction of substituents onto the pyridine ring, such as methyl groups and halogens, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

The chlorine atom, in particular, is a common feature in many FDA-approved drugs.[2] Its presence can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and modulate binding affinity through halogen bonding.[2][3] **6-Chloro-2,4-dimethylnicotinonitrile** combines these features, making it a valuable building block for the synthesis of novel compounds with potential biological activity. This guide serves as a foundational resource for its synthesis, characterization, and strategic application.

Physicochemical Properties and Identification

The unique arrangement of substituents on the pyridine ring dictates the molecule's physical and chemical behavior. Below is a summary of its key identifiers and calculated properties.

Property	Value	Source / Method
IUPAC Name	6-Chloro-2,4-dimethylpyridine-3-carbonitrile	Systematic Naming
Molecular Formula	C ₈ H ₇ ClN ₂	Calculated
Molecular Weight	166.61 g/mol	Calculated[4]
CAS Number	162502-54-7	Parchem[5]
Appearance	Predicted: White to off-white solid	Analogy to similar compounds
Solubility	Predicted: Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate)	General chemical principles

Synthesis and Purification

While a specific, published synthesis for **6-Chloro-2,4-dimethylnicotinonitrile** is not readily available, a plausible and robust synthetic pathway can be designed based on established

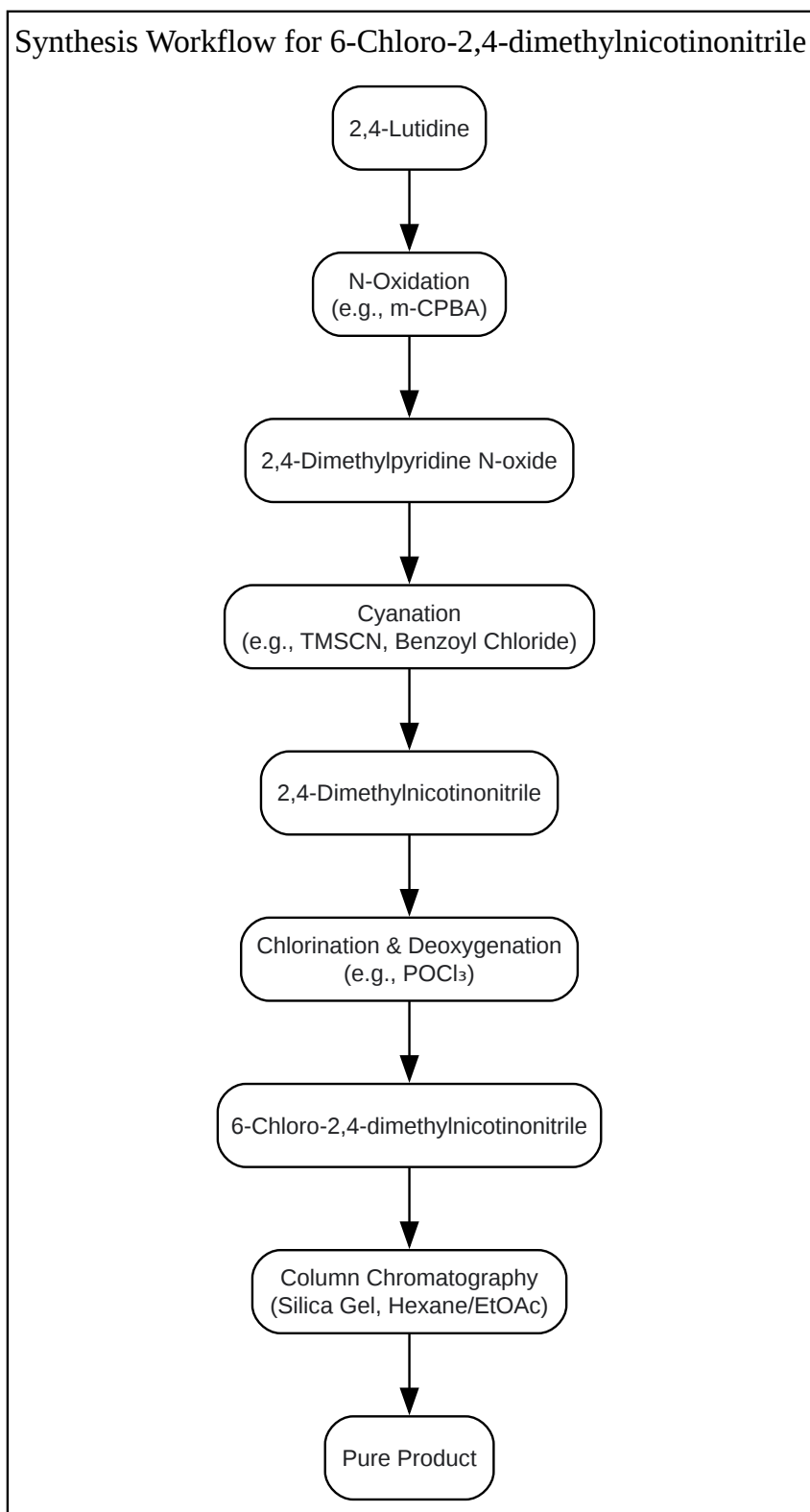
pyridine chemistry. The proposed route begins with the commercially available 2,4-lutidine (2,4-dimethylpyridine).

Proposed Synthesis Pathway

The synthesis involves three key transformations:

- N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.
- Cyanation: Introduction of the nitrile group at the 3-position.
- Chlorination: Introduction of the chlorine atom at the 6-position using a chlorinating agent like phosphorus oxychloride (POCl_3).

Synthesis Workflow for 6-Chloro-2,4-dimethylnicotinonitrile

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Caption: Proposed synthetic workflow from 2,4-lutidine.

Experimental Protocol: Synthesis of 2,4-Dimethylnicotinonitrile (Intermediate 2)

This protocol is a modification of established methods for pyridine cyanation.

- **N-Oxidation:** Dissolve 2,4-lutidine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 4 hours, allowing the reaction to warm to room temperature. Monitor by TLC until starting material is consumed.
- **Work-up:** Wash the reaction mixture sequentially with 10% aqueous Na₂SO₃, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,4-dimethylpyridine N-oxide.
- **Cyanation:** To a solution of the crude N-oxide (1.0 eq) in DCM, add benzoyl chloride (1.2 eq) at 0 °C. Stir for 15 minutes. Add trimethylsilyl cyanide (TMS-CN, 1.5 eq) dropwise. Allow the mixture to stir at room temperature for 12-18 hours.
- **Purification:** Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain 2,4-dimethylnicotinonitrile.

Experimental Protocol: Chlorination to 6-Chloro-2,4-dimethylnicotinonitrile (Final Product)

This protocol is analogous to methods for converting pyridine N-oxides to chloro-pyridines.^[6]

- **Reaction Setup:** Place 2,4-dimethylnicotinonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser. Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) in a fume hood.
- **Heating:** Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS.
- **Work-up:** Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a solid base such as sodium carbonate or by

slowly adding a concentrated NaOH solution while cooling in an ice bath.

- Extraction & Purification: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo. The crude solid should be purified by recrystallization or column chromatography to yield the final product.

Molecular Structure Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the principles of NMR, IR, and MS, with reference to structurally similar compounds.

Molecular Structure

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